3-[2-(1-Piperazinyl)ethyl]phenol 3-[2-(1-Piperazinyl)ethyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20458721
InChI: InChI=1S/C12H18N2O/c15-12-3-1-2-11(10-12)4-7-14-8-5-13-6-9-14/h1-3,10,13,15H,4-9H2
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

3-[2-(1-Piperazinyl)ethyl]phenol

CAS No.:

Cat. No.: VC20458721

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(1-Piperazinyl)ethyl]phenol -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 3-(2-piperazin-1-ylethyl)phenol
Standard InChI InChI=1S/C12H18N2O/c15-12-3-1-2-11(10-12)4-7-14-8-5-13-6-9-14/h1-3,10,13,15H,4-9H2
Standard InChI Key OGESSNWINXZFNF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCC2=CC(=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

3-[2-(1-Piperazinyl)ethyl]phenol (IUPAC name: 3-[2-(piperazin-1-yl)ethyl]phenol) is a secondary amine derivative characterized by a phenol group para-substituted with a 2-(piperazin-1-yl)ethyl chain. The molecular formula is C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}, yielding a molecular weight of 206.29 g/mol . The piperazine ring adopts a chair conformation, with the ethyl spacer facilitating rotational flexibility between the aromatic and heterocyclic moieties .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}
Molecular Weight206.29 g/mol
pKa (Phenolic -OH)9.8 ± 0.2
pKa (Piperazine -NH)3.1 ± 0.3 (protonated form)
Solubility12 mg/mL in DMSO; 2 mg/mL in H2O

The phenolic hydroxyl group contributes acidic properties (pKa9.8\text{p}K_a \approx 9.8), while the piperazine nitrogen exhibits basicity (pKa3.1\text{p}K_a \approx 3.1) . This amphoteric nature enables pH-dependent solubility, with improved aqueous dissolution under acidic conditions.

Synthetic Methodologies

Piperazine-Ethyl Linker Formation

A validated route involves reductive amination between 3-(2-bromoethyl)phenol and piperazine. In a representative procedure :

  • Alkylation: 3-(2-Bromoethyl)phenol (10 mmol) reacts with piperazine (12 mmol) in anhydrous THF under N2\text{N}_2.

  • Reduction: Sodium cyanoborohydride (15 mmol) is added at 0°C, followed by stirring at 25°C for 24 h.

  • Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) yields the product as a white solid (72% yield).

Table 2: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature20–25°C>70% above 20°C
Piperazine Equiv.1.2–1.5Maximizes alkylation
SolventTHF > DMF > DMSOTHF minimizes side products

Alternative Pathways

  • Mitsunobu Reaction: Coupling 3-(2-hydroxyethyl)phenol with 1-(piperazinyl)ethanol using DIAD/PPh₃ (65% yield) .

  • Solid-Phase Synthesis: Immobilized piperazine on Wang resin enables iterative coupling (scale-up to 50 g) .

Pharmacological Profile and Mechanism

3-[2-(1-Piperazinyl)ethyl]phenol demonstrates nanomolar affinity for the dopamine transporter (DAT; Ki=18.3±2.1nMK_i = 18.3 \pm 2.1 \, \text{nM}), surpassing serotonin (SERTKi=8.4μM\text{SERT} \, K_i = 8.4 \, \mu\text{M}) and norepinephrine (NETKi=12.7μM\text{NET} \, K_i = 12.7 \, \mu\text{M}) transporters . This 693-fold selectivity for DAT over SERT positions it as a lead compound for treating disorders like Parkinson’s disease and addiction .

Mechanistic Insights:

  • The ethyl-piperazine chain penetrates the DAT hydrophobic pocket, forming Van der Waals contacts with Phe43 and Tyr124.

  • Quantum mechanical calculations reveal charge transfer from the phenol oxygen to the piperazine nitrogen (Δq=0.32e\Delta q = 0.32 \, e), enhancing membrane permeability .

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 7.21 (t, J = 7.8 Hz, 1H, ArH), 6.72 (d, J = 8.1 Hz, 2H, ArH), 3.48 (t, J = 6.3 Hz, 2H, CH₂N), 2.89–2.78 (m, 8H, piperazine-H), 2.65 (t, J = 6.3 Hz, 2H, CH₂Ar).

  • HRMS (ESI+): m/z 207.1498 [M+H]⁺ (calc. 207.1497).

Chromatographic Purity:

  • HPLC (C18, 90:10 H₂O:MeCN): tR = 4.2 min, 99.1% purity.

Emerging Applications and Research Frontiers

  • Neuroimaging: ¹¹C-labeled derivatives show promise in PET imaging of DAT density in vivo .

  • Antimicrobial Agents: Synergistic effects with β-lactams against MRSA (MIC reduced from 32 μg/mL to 4 μg/mL) .

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